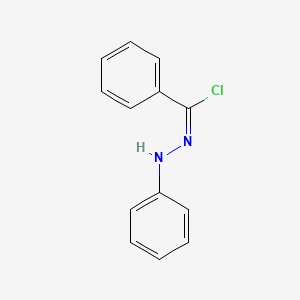
N'-Phenylbenzohydrazonoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Phenylbenzohydrazonoyl chloride is a chemical compound with the molecular formula C₁₃H₁₁ClN₂. It is known for its applications in various fields of chemistry, particularly in the synthesis of heterocyclic compounds. This compound is characterized by the presence of a hydrazonoyl chloride functional group, which imparts unique reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
N’-Phenylbenzohydrazonoyl chloride can be synthesized through the reaction of benzaldehyde phenylhydrazone with thionyl chloride. The reaction typically occurs under reflux conditions, where the benzaldehyde phenylhydrazone is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of N’-Phenylbenzohydrazonoyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and ensure the purity of the final product .
化学反応の分析
Types of Reactions
N’-Phenylbenzohydrazonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and thiols to form substituted hydrazones and thiohydrazones.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds such as thiadiazoles and triazoles.
Condensation Reactions: It can undergo condensation reactions with carbonyl compounds to form hydrazones and azines
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Dichloromethane, ethanol, and acetonitrile.
Catalysts: Triethylamine and pyridine.
Reaction Conditions: Reflux, room temperature, and inert atmosphere
Major Products
Substituted Hydrazones: Formed by the reaction with amines.
Thiohydrazones: Formed by the reaction with thiols.
Heterocyclic Compounds: Formed by cyclization reactions
科学的研究の応用
N’-Phenylbenzohydrazonoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the synthesis of bioactive molecules with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of N’-Phenylbenzohydrazonoyl chloride involves its reactivity with nucleophiles and electrophiles. The hydrazonoyl chloride functional group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile. For example, in the formation of heterocyclic compounds, the hydrazonoyl chloride group reacts with nucleophiles to form intermediate species that undergo cyclization to yield the final product .
類似化合物との比較
N’-Phenylbenzohydrazonoyl chloride can be compared with other hydrazonoyl halides, such as:
- N-Benzylidenebenzo-hydrazonoyl chloride
- N-Phenylbenzhydrazidoyl chloride
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
These compounds share similar reactivity and applications but differ in their specific functional groups and substituents. N’-Phenylbenzohydrazonoyl chloride is unique due to its phenyl substituent, which can influence its reactivity and the types of products formed in chemical reactions .
特性
分子式 |
C13H11ClN2 |
|---|---|
分子量 |
230.69 g/mol |
IUPAC名 |
(E)-N-phenylbenzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H11ClN2/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H/b16-13+ |
InChIキー |
IUSCIWAUZVKPPY-DTQAZKPQSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/Cl |
正規SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)Cl |
ピクトグラム |
Acute Toxic; Irritant; Environmental Hazard |
同義語 |
alpha-chlorobenzaldehyde phenylhydrazone benzoyl chloride phenylhydrazone chlorodiphenylnitrilimine N-(alpha-chlorobenzylidene)phenylhydrazone N--(alpha-chlorobenzylidene)phenylhydrazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


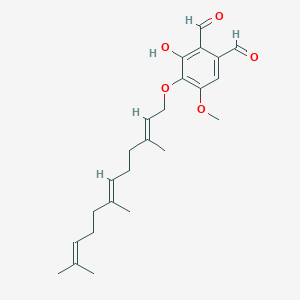

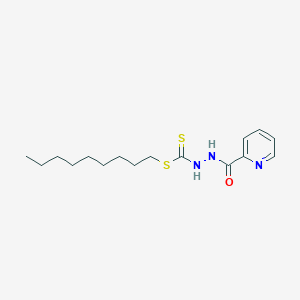
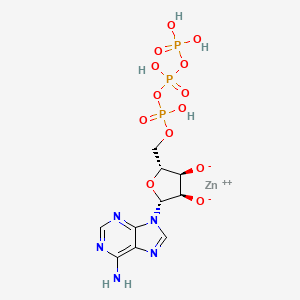

![(4E,7E,10E,13E,16E,19E)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B1233807.png)
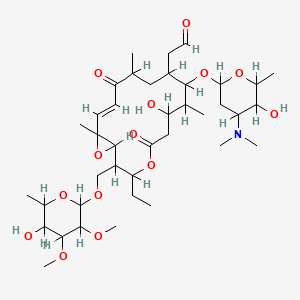
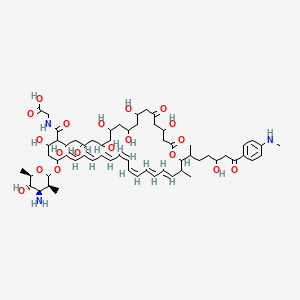
![methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1233815.png)
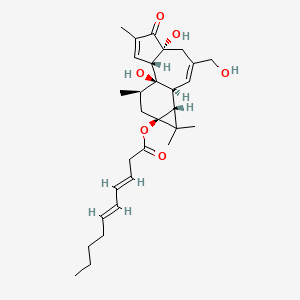
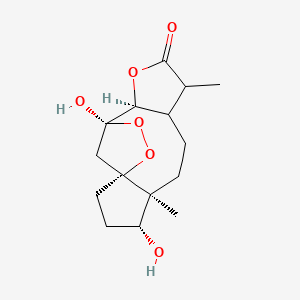

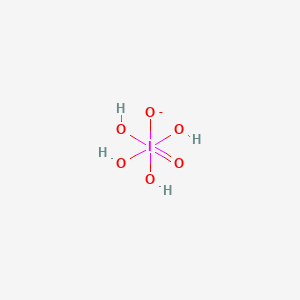
![2-Hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1233824.png)
